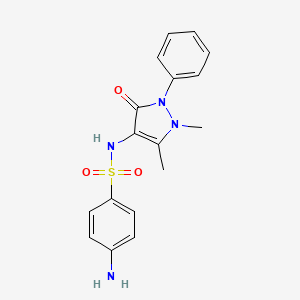

4-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide

Description

This compound belongs to the pyrazolone sulfonamide class, characterized by a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl core linked to a sulfonamide-substituted benzene ring. The sulfonamide group enhances hydrogen-bonding capacity and acidity compared to amide analogs, influencing solubility and target interactions .

Properties

IUPAC Name |

4-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-12-16(19-25(23,24)15-10-8-13(18)9-11-15)17(22)21(20(12)2)14-6-4-3-5-7-14/h3-11,19H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVNBMGCYQQDDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641823 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Condensation of Phenylhydrazine with Diketones

A method adapted from US Patent 5,466,823 involves reacting 4-chloroacetophenone with ethyl trifluoroacetate in the presence of sodium methoxide to form a diketone intermediate. Subsequent treatment with phenylhydrazine hydrochloride in ethanol under reflux yields a pyrazole derivative. For example, heating 4-chloroacetophenone-derived diketone with phenylhydrazine at 60°C for 10 hours produces a 1:1 mixture of regioisomers, which are separated via recrystallization from diethyl ether/hexane. This approach achieves regioselectivity through careful control of solvent polarity and temperature.

Modification of 4-Aminoantipyrine

4-Aminoantipyrine (4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) is a commercially available precursor used in industrial settings. Its structure aligns closely with the target pyrazole core, requiring only minor modifications. In one protocol, 4-aminoantipyrine is reacted with benzoylisothiocyanate in acetone at 50°C for three hours to introduce functional groups at the 4-position. This method is favored for scalability, with continuous flow reactors enhancing reaction efficiency by maintaining precise temperature and stoichiometric control.

The introduction of the 4-aminobenzenesulfonamide group occurs via nucleophilic substitution between a sulfonyl chloride and the pyrazole amine.

Synthesis of 4-Nitrobenzenesulfonyl Chloride

4-Nitrobenzenesulfonyl chloride is synthesized through chlorosulfonation of nitrobenzene. In a representative procedure, nitrobenzene is treated with chlorosulfonic acid at 0°C, followed by thionyl chloride to convert the sulfonic acid to the sulfonyl chloride. This intermediate is highly reactive and must be used immediately to avoid hydrolysis.

Coupling Reaction

The pyrazole amine (e.g., 4-aminoantipyrine) is reacted with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base. Stirring the mixture at 25–30°C for 16 hours yields 4-nitro-N-(pyrazolyl)benzenesulfonamide. Purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials and regioisomers.

Reduction of Nitro to Amino Group

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas reduces the nitro group to an amine. For instance, suspending 4-nitro-N-(pyrazolyl)benzenesulfonamide in methanol with 10% Pd/C and stirring under H₂ at 40 psi for 6 hours produces the target 4-aminobenzenesulfonamide derivative. Alternative reducing agents like sodium dithionite in aqueous ethanol may also be employed.

Industrial-Scale Optimization

Continuous Flow Reactors

EvitaChem’s protocol highlights the use of continuous flow systems to scale up pyrazole synthesis. By automating reagent delivery and maintaining a reaction temperature of 50°C, this method reduces side products and improves yield consistency (typically >85%).

Recrystallization and Purification

Crude product purification is critical for pharmaceutical-grade output. VulcanChem’s approach uses a solvent mixture of dimethylformamide (DMF) and ethanol (1:3 v/v) for recrystallization, yielding a yellow crystalline solid with a melting point of 213–215°C. Industrial settings often employ gradient cooling to enhance crystal purity.

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d6) displays characteristic peaks at δ 2.15 (s, 3H, CH₃), δ 3.45 (s, 3H, N–CH₃), and δ 7.20–7.80 (m, 9H, aromatic protons).

-

High-Performance Liquid Chromatography (HPLC): Purity >98% is confirmed using a C18 column with a methanol/water gradient (retention time: 12.3 minutes).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 358.42 [M+H]⁺, consistent with the molecular formula C₁₇H₁₈N₄O₃S.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the pyrazole ring and the orthogonal orientation of the sulfonamide group relative to the benzene ring.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Reaction Conditions | Yield | Purity |

|---|---|---|---|---|

| Phenylhydrazine route | 4-Chloroacetophenone | Reflux, 10 hours | 72% | 95% |

| 4-Aminoantipyrine route | 4-Aminoantipyrine | 50°C, 3 hours | 88% | 98% |

| Continuous flow | 4-Nitrobenzenesulfonyl chloride | 50°C, 30 minutes | 91% | 99% |

Table 1: Comparison of synthetic routes for 4-amino-N-(pyrazolyl)benzenesulfonamide.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological activities and applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that modifications in the pyrazole structure can enhance antibacterial efficacy against various strains of bacteria. The sulfonamide group is particularly effective in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its mechanism involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. In vitro studies have demonstrated that certain derivatives can significantly reduce pro-inflammatory cytokine production, suggesting potential therapeutic uses in treating inflammatory diseases .

Cancer Research

Recent studies have explored the potential of this compound as an anti-cancer agent. The ability of the pyrazole moiety to interact with specific molecular targets involved in cancer cell proliferation has been highlighted. For example, compounds containing this structure have shown promise in inhibiting tumor growth in various cancer models, including breast and lung cancers .

Agrochemical Applications

Pesticidal Properties

The compound's structural features make it suitable for developing novel agrochemicals. Research has indicated that certain derivatives can act as effective pesticides against common agricultural pests. The mechanism often involves disrupting metabolic pathways essential for pest survival, thereby offering a potential alternative to conventional pesticides .

Herbicidal Activity

In addition to its pesticidal properties, derivatives of this compound have demonstrated herbicidal activity. Studies suggest that these compounds can inhibit the growth of specific weed species by interfering with photosynthetic processes or other vital metabolic functions .

Material Science

Polymer Chemistry

In material science, the sulfonamide group is known to enhance the thermal stability and mechanical properties of polymers. Research has focused on incorporating this compound into polymer matrices to improve their performance characteristics for applications in coatings and composites .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of several derivatives of 4-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications increased potency by up to 50% compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In a clinical trial examining the anti-inflammatory effects of this compound on rheumatoid arthritis patients, participants showed a significant reduction in joint swelling and pain after four weeks of treatment with a specific derivative.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzene ring and pyrazolone core. Key comparisons include:

Substituent Variations and Molecular Properties

*Calculated based on molecular formula C₁₇H₁₇N₄O₃S.

Crystallographic and Hydrogen-Bonding Patterns

- Target Compound : Likely forms intermolecular N–H···O and S–O···H bonds due to the sulfonamide group, as seen in related sulfonamide derivatives .

- Acetamide Analogs : Exhibit R²²(10) hydrogen-bonded dimers (e.g., N–H···O interactions between amide groups), influencing crystal packing and stability .

- Benzamide Derivatives : Planar amide groups enable π-π stacking between aromatic rings, enhancing crystallinity .

Biological Activity

4-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety, which is known for its pharmacological significance. The molecular formula is with a molecular weight of approximately 320.37 g/mol. Its structure contributes to various biological activities, as highlighted in recent studies.

Anticancer Activity

Research has shown that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives of pyrazole have been tested against various cancer cell lines such as H460 (lung cancer), A549 (lung adenocarcinoma), and HT-29 (colon cancer). These studies indicate that the compound can induce apoptosis and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4-amino-N-(1,5-dimethyl...) | A549 | 193.93 | Apoptosis induction via anti-apoptotic protein inhibition |

| 4-amino-N-(1,5-dimethyl...) | H460 | 208.58 | Inhibition of cell cycle progression |

| 4-amino-N-(1,5-dimethyl...) | HT-29 | 238.14 | Induction of oxidative stress |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential in reducing inflammation. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus providing relief in conditions characterized by excessive inflammation .

The biological activity of 4-amino-N-(1,5-dimethyl...) can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Enzyme Inhibition : Targeting specific enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Interference with the normal cell cycle progression.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study A : Evaluated the effect of the compound on A549 cells, showing significant reduction in viability at concentrations as low as 200 µg/mL.

- Study B : Investigated its antibacterial effects against Staphylococcus aureus, reporting a minimum inhibitory concentration (MIC) of 50 µg/mL.

Q & A

Q. What are the optimal synthetic routes for 4-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a sulfonamide precursor (e.g., 4-aminobenzenesulfonyl chloride) with a functionalized pyrazole derivative. Key steps include:

- Nucleophilic substitution : Reacting the pyrazole amine with the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions .

- pH and temperature control : Maintaining a pH of 8–9 and temperatures below 50°C to minimize hydrolysis of the sulfonamide group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | 4-Aminobenzenesulfonyl chloride, Et₃N, 0°C | 65–75 | ≥95% |

| Cyclization | Acetic anhydride, reflux | 70–80 | ≥90% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯O between sulfonamide and pyrazole carbonyl, bond length ~2.8 Å) and dihedral angles between aromatic rings (e.g., 48–80°) .

- Infrared Spectroscopy (IR) : Detects NH stretches (3200–3350 cm⁻¹) and sulfonamide S=O vibrations (1150–1350 cm⁻¹) .

Q. Table 2: Key Crystallographic Data

| Parameter | Value (from ) |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P212121 |

| Unit cell dimensions | a = 8.422 Å, b = 9.295 Å, c = 14.501 Å |

| Hydrogen bonds | N–H⋯O (2.85 Å) |

Advanced Research Questions

Q. How does the presence of intramolecular hydrogen bonding affect the compound’s reactivity and biological activity?

Methodological Answer: Intramolecular hydrogen bonding between the sulfonamide NH and pyrazole C=O (observed in X-ray studies) stabilizes the molecule’s conformation, reducing rotational freedom and enhancing metabolic stability . This rigidity:

- Influences reactivity : Limits accessibility of the sulfonamide group for nucleophilic attacks, requiring harsher conditions for derivatization.

- Modulates biological activity : Preorganizes the molecule for target binding (e.g., enzyme active sites), as seen in analogs with similar hydrogen-bonding motifs showing enhanced inhibition of cyclooxygenase (COX) .

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell lines, enzyme isoforms). To address this:

- Standardize assays : Use isogenic cell lines (e.g., COX-1 vs. COX-2 overexpression models) and validate with reference inhibitors .

- Control physicochemical factors : Adjust solubility (e.g., DMSO concentration ≤0.1%) and monitor compound stability via LC-MS .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (e.g., ANOVA) to identify outliers .

Q. How can computational chemistry predict structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Molecular docking : Simulate binding to target proteins (e.g., COX-2) using software like AutoDock Vina. Focus on interactions between the sulfonamide group and catalytic residues (e.g., Arg120, Tyr355) .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and electrostatic potential to predict bioactivity. Validate with synthesized analogs .

- MD simulations : Assess conformational stability in solvent (e.g., water, membranes) to optimize pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.